REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[F:10][C:11]([F:16])([F:15])[C:12]([NH2:14])=[S:13]>C(O)C>[F:10][C:11]([F:16])([F:15])[C:12]1[S:13][CH:2]=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[N:14]=1
|
Name
|
|
Quantity
|
6.82 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
4.52 g
|
Type
|
reactant
|
Smiles
|
FC(C(=S)N)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 hours
|
Duration
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3 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
DISTILLATION
|
Details
|
ethanol was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added water (40 ml), which
|
Type
|
EXTRACTION
|
Details
|
was subjected to extraction with ethyl acetate (60 ml×2)
|
Type
|
WASH
|
Details
|
The extract solution was washed with water (40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate-hexane (1:5)
|
Type
|
CONCENTRATION
|
Details
|
The desired fraction was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1SC=C(N1)C(=O)OCC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |